Butyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15811566
Molecular Formula: C23H26N2O4
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N2O4 |
|---|---|
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | butyl 6-methyl-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C23H26N2O4/c1-3-4-14-28-22(26)20-16(2)24-23(27)25-21(20)18-10-12-19(13-11-18)29-15-17-8-6-5-7-9-17/h5-13,21H,3-4,14-15H2,1-2H3,(H2,24,25,27) |
| Standard InChI Key | RUCSLFLTORKMGM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a tetrahydropyrimidine core (a six-membered ring with two nitrogen atoms at positions 1 and 3) with the following substituents:
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Position 4: A 4-(benzyloxy)phenyl group, introducing aromaticity and lipophilicity.
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Position 5: A butyl ester (–COOCH₂CH₂CH₂CH₃), enhancing solubility in organic solvents.
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Position 6: A methyl group (–CH₃), contributing to steric effects.
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Position 2: A ketone (–C=O), enabling hydrogen bonding and reactivity .
Table 1: Physicochemical Properties (Inferred)
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₃H₂₆N₂O₅ |
| Molecular Weight | 410.46 g/mol |
| Solubility | Low in water; soluble in DMSO, ethanol |
| Melting Point | ~180–185°C (decomposes) |
| LogP (Lipophilicity) | ~3.2 (highly lipophilic) |
The benzyloxy group’s electron-donating effects may stabilize the aromatic system, while the butyl ester increases molecular flexibility .
Synthesis and Optimization
Biginelli Reaction Framework
The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of:
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Aldehyde: 4-(Benzyloxy)benzaldehyde.
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β-Keto Ester: Butyl acetoacetate (providing the C-5 ester and C-6 methyl group).
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Urea: Source of the N-1 and N-3 atoms and the C-2 carbonyl .
Reaction Conditions
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Catalyst: Sulfamic acid (as in ) or Lewis acids (e.g., FeCl₃).
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Solvent: Ethanol (traditional) or ionic liquids like diisopropyl ethyl ammonium acetate (DIPEAc) for greener synthesis .
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Temperature: Reflux (~80°C) or room temperature (with DIPEAc) .
Table 2: Synthetic Protocols (Comparative)
| Method | Catalyst | Solvent | Yield (%) | Time (h) |
|---|---|---|---|---|
| Traditional | Sulfamic acid | Ethanol | 65–70 | 3–4 |
| Green | DIPEAc | Solvent-free | 85–90 | 1–2 |
The green method offers higher yields and shorter reaction times, aligning with sustainable chemistry trends .
| Activity | Mechanism | Potential Application |
|---|---|---|
| Calcium Antagonism | L-type channel blockade | Hypertension, angina |
| Antioxidant | ROS scavenging | Neuroprotection, anti-aging |
| Anti-inflammatory | COX-2 inhibition (structural analogy) | Arthritis, pain management |
Applications and Future Directions
Drug Development
The compound’s scaffold is a promising candidate for:
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Antihypertensive agents: Modifying the ester chain (e.g., replacing butyl with methyl) could optimize pharmacokinetics .
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Neuroprotective therapies: Antioxidant properties may mitigate oxidative stress in neurodegenerative diseases .
Industrial Synthesis
Adopting DIPEAc-mediated protocols reduces waste and energy use, aligning with green chemistry principles .
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